molecular formula C16H11Cl4N5OS B286097 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Cat. No. B286097
M. Wt: 463.2 g/mol
InChI Key: BKHCGMOVRMNRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide has biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide in lab experiments is its potential as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several potential future directions for research on 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide. These include:
1. Further studies to elucidate its mechanism of action.
2. Optimization of its use as an anti-cancer agent.
3. Investigation of its potential as an anti-inflammatory and anti-fungal agent.
4. Development of new analogs with improved properties.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide involves the reaction of 2,3-dichloroaniline with sodium sulfide to form 2,3-dichlorophenylthiol. This is then reacted with 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole to form the final product.

Scientific Research Applications

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have potential as an anti-inflammatory and anti-fungal agent.

properties

Molecular Formula

C16H11Cl4N5OS

Molecular Weight

463.2 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C16H11Cl4N5OS/c17-9-5-4-8(6-11(9)19)15-23-24-16(25(15)21)27-7-13(26)22-12-3-1-2-10(18)14(12)20/h1-6H,7,21H2,(H,22,26)

InChI Key

BKHCGMOVRMNRBD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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